Cas no 1368837-90-4 (2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid)

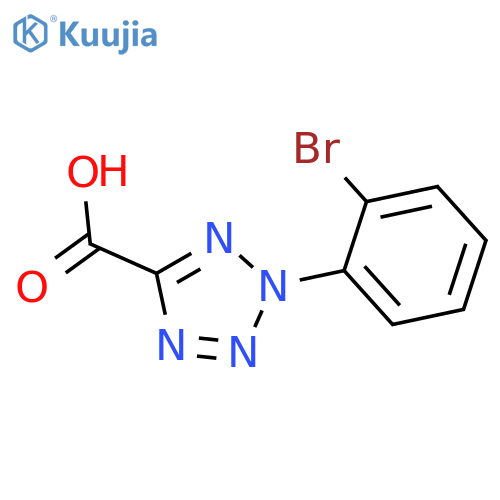

1368837-90-4 structure

商品名:2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid

CAS番号:1368837-90-4

MF:C8H5BrN4O2

メガワット:269.054899930954

MDL:MFCD21904171

CID:5452551

PubChem ID:82305396

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxyl ic acid

- 2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid

-

- MDL: MFCD21904171

- インチ: 1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)

- InChIKey: ZMOCFZHVPNIWNG-UHFFFAOYSA-N

- ほほえんだ: N1=C(C(O)=O)N=NN1C1=CC=CC=C1Br

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9457228-0.5g |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |

1368837-90-4 | 95.0% | 0.5g |

$1058.0 | 2025-02-21 | |

| Enamine | EN300-9457228-2.5g |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |

1368837-90-4 | 95.0% | 2.5g |

$2660.0 | 2025-02-21 | |

| 1PlusChem | 1P028HGG-250mg |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 250mg |

$893.00 | 2023-12-22 | |

| Aaron | AR028HOS-250mg |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 250mg |

$949.00 | 2025-02-16 | |

| Aaron | AR028HOS-500mg |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| Aaron | AR028HOS-10g |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 10g |

$8051.00 | 2023-12-16 | |

| Aaron | AR028HOS-50mg |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 50mg |

$459.00 | 2025-02-16 | |

| Aaron | AR028HOS-5g |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 5g |

$5436.00 | 2023-12-16 | |

| Aaron | AR028HOS-100mg |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylicacid |

1368837-90-4 | 95% | 100mg |

$672.00 | 2025-02-16 | |

| Enamine | EN300-9457228-1.0g |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid |

1368837-90-4 | 95.0% | 1.0g |

$1357.0 | 2025-02-21 |

2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1368837-90-4 (2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 55290-64-7(Dimethipin)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬